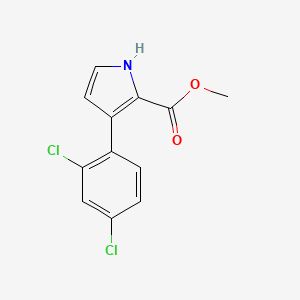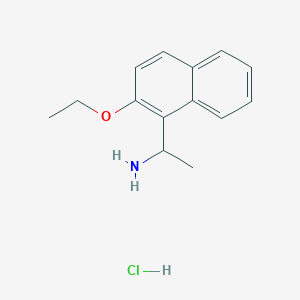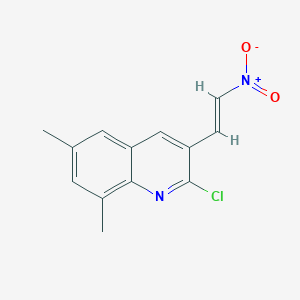
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methyl, and nitrovinyl groups.
準備方法
The synthesis of E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and methyl groups: This step involves electrophilic substitution reactions where chlorine and methyl groups are introduced to the quinoline ring.
Addition of the nitrovinyl group:
化学反応の分析
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted quinoline derivatives.
科学的研究の応用
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of quinoline derivatives with biological targets.
Medicine: Research into potential therapeutic applications of quinoline derivatives often includes this compound as a reference or starting material.
作用機序
The mechanism of action of E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chloro, methyl, and nitrovinyl groups may enhance its binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
類似化合物との比較
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
2-Chloro-6,8-dimethylquinoline: Lacks the nitrovinyl group, which may result in different chemical reactivity and biological activity.
2-Chloro-3-nitroquinoline: Lacks the methyl groups, which may affect its binding properties and overall stability.
6,8-Dimethyl-3-(2-nitro)vinylquinoline: Lacks the chloro group, which may influence its chemical reactivity and interaction with biological targets.
The presence of the chloro, methyl, and nitrovinyl groups in this compound makes it unique and potentially more versatile in various research applications.
特性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
2-chloro-6,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-9(2)12-11(6-8)7-10(13(14)15-12)3-4-16(17)18/h3-7H,1-2H3/b4-3+ |
InChIキー |
ZLHXNLJIZFMIMO-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-])C |
正規SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



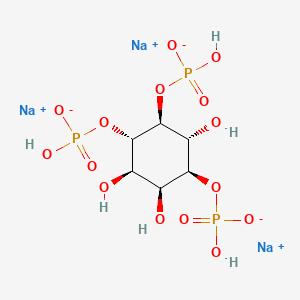
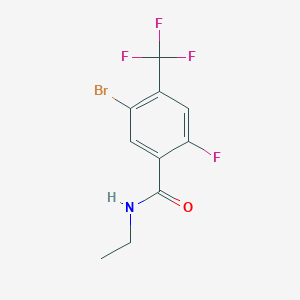
![6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13724410.png)
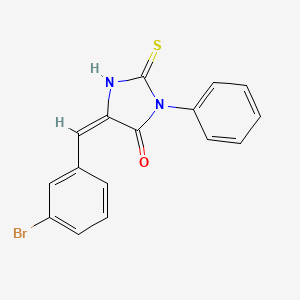


![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)
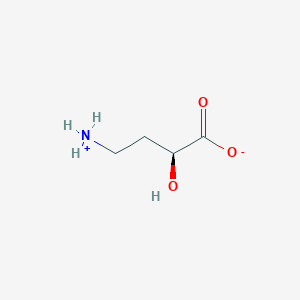
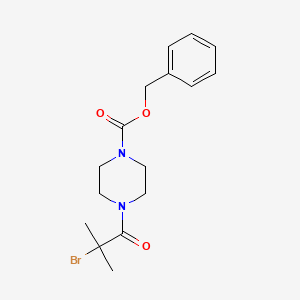
![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
